![molecular formula C29H40O5 B010187 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate CAS No. 107133-34-6](/img/structure/B10187.png)
4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate
Overview
Description
4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate, also known as EHPDB, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
Scientific Research Applications
Ferroelectric Liquid Crystal Displays (FLCDs)
4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate: is a ferroelectric liquid crystal, which is a crucial material for the development of FLCDs . These displays utilize the ferroelectric properties of the liquid crystal to achieve faster switching times and better display performance compared to traditional nematic-based LCDs. This compound’s ability to form smectic-C* phases, which are necessary for ferroelectric behavior, makes it valuable for high-resolution display technologies.
Optical Storage Devices
Due to its optical activity and phase transition properties, this compound can be used in optical storage devices. The high resolution X-ray diffraction studies of its smectic-C* phase suggest potential for high-density data storage applications . The compound’s ability to change its optical properties in response to electric fields can be harnessed for rewritable data storage media.
Non-Linear Optical (NLO) Materials
The epoxy group in 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate can participate in polymerization reactions to create cross-linked networks. These networks can exhibit non-linear optical properties, which are essential for applications like optical switching and modulation in telecommunications .
properties
IUPAC Name |
[4-[[(2S,3S)-3-propyloxiran-2-yl]methoxy]phenyl] 4-decoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O5/c1-3-5-6-7-8-9-10-11-21-31-24-15-13-23(14-16-24)29(30)33-26-19-17-25(18-20-26)32-22-28-27(34-28)12-4-2/h13-20,27-28H,3-12,21-22H2,1-2H3/t27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWUPBPBMWMRLN-NSOVKSMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC[C@H]3[C@@H](O3)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107133-34-6 | |
Record name | 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What distinct phases does EHPDB exhibit and how are they characterized?
A: EHPDB showcases several liquid crystal phases, including nematic (N), smectic A (SmA), smectic C (SmC), and a metastable S3 phase. [] These phases are distinguished by their varying degrees of molecular order and orientation. For instance, the SmC phase, a chiral tilted smectic phase, exhibits ferroelectric properties, meaning it possesses spontaneous electric polarization that can be switched by an electric field. [, ]
Q2: What molecular motions contribute to the dielectric properties of EHPDB?
A: Research using time-domain reflectometry reveals two primary relaxation processes in EHPDB. [, ] The high-frequency process, occurring around 2 GHz, is attributed to rapid internal molecular reorientations. Conversely, the low-frequency process, observed around 150 MHz, is linked to the hindered rotation of molecules around their long axis. This hindered rotation is significant as it contributes to the macroscopic polarization observed in the ferroelectric SmC* phase. [, ]
Q3: How do polymer networks influence the SmC* phase in EHPDB?
A: Studies employing high-resolution x-ray diffraction demonstrate that incorporating polymer networks into EHPDB influences the tilt angle within the SmC phase. [] Notably, polymerizing EHPDB within the SmC phase leads to a more pronounced decrease in tilt angle compared to polymerization in the isotropic phase. Furthermore, the presence of even trace amounts of polymer can alter the nature of the SmA-SmC transition from a weak first-order to a continuous transition. []
Q4: How can the dielectric properties of EHPDB be exploited in applications?
A: EHPDB's dielectric anisotropy, meaning the difference in its permittivity (ability to store electrical energy) along different directions, makes it valuable in liquid crystal displays (LCDs). [] By controlling the orientation of EHPDB molecules with electric fields, the intensity of light passing through the material can be modulated, forming the basis of LCD technology.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.